molecular formula C8H3F4NO B062466 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate CAS No. 190774-54-0

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate

Cat. No.: B062466
CAS No.: 190774-54-0
M. Wt: 205.11 g/mol
InChI Key: MNANIHSTOUUFNY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction proceeds as follows:

4-Fluoro-2-(trifluoromethyl)aniline+Phosgene4-Fluoro-2-(trifluoromethyl)phenyl isocyanate+Hydrogen chloride\text{4-Fluoro-2-(trifluoromethyl)aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 4-Fluoro-2-(trifluoromethyl)aniline+Phosgene→4-Fluoro-2-(trifluoromethyl)phenyl isocyanate+Hydrogen chloride

Industrial production methods may involve the use of alternative reagents and catalysts to improve yield and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:

  • Substitution Reactions: : It can react with amines to form ureas and related compounds. For example:

    4-Fluoro-2-(trifluoromethyl)phenyl isocyanate+AmineUrea derivative\text{this compound} + \text{Amine} \rightarrow \text{Urea derivative} 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate+Amine→Urea derivative

  • Addition Reactions: : It can react with alcohols to form carbamates.

    4-Fluoro-2-(trifluoromethyl)phenyl isocyanate+AlcoholCarbamate\text{this compound} + \text{Alcohol} \rightarrow \text{Carbamate} 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate+Alcohol→Carbamate

Common reagents used in these reactions include primary and secondary amines, as well as alcohols. The major products formed from these reactions are urea derivatives and carbamates .

Comparison with Similar Compounds

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is unique due to the presence of both fluorine and trifluoromethyl groups, which impart high reactivity and stability to the compound. Similar compounds include:

These similar compounds highlight the unique properties of this compound, making it a valuable reagent in various scientific and industrial applications.

Properties

IUPAC Name

4-fluoro-1-isocyanato-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNANIHSTOUUFNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369880
Record name 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190774-54-0
Record name 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-1-isocyanato-2-(trifluoromethyl)benzene
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